2-Carboxythiophene-3-boronic acid
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Overview
Description
2-Carboxythiophene-3-boronic acid is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. The boron and carboxylic acid functional groups attached to the thiophene ring make this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Carboxythiophene-3-boronic acid can be achieved through several methods. One common approach involves the borylation of thiophene derivatives. For instance, the direct electrophilic borylation of 2,5-dibromo-3-hexylthiophene can be used to introduce the boron group .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale borylation reactions using boron reagents. The Suzuki-Miyaura coupling reaction is a widely used method for the industrial synthesis of boron-containing compounds .
Chemical Reactions Analysis
Types of Reactions
2-Carboxythiophene-3-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The boron group can be substituted with other functional groups through reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Carboxythiophene-3-boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Carboxythiophene-3-boronic acid involves its interaction with various molecular targets and pathways. The boron group can form reversible covalent bonds with biomolecules, which can modulate their activity. The thiophene ring can interact with aromatic residues in proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3-Bromothiophene-2-carboxylic acid: Similar in structure but contains a bromine atom instead of a boron group.
Thiophene-2-carboxylic acid: Lacks the boron group but retains the thiophene and carboxylic acid functionalities.
Uniqueness
2-Carboxythiophene-3-boronic acid is unique due to the presence of the boron group, which imparts distinct chemical reactivity and potential biological activities. The boron group allows for unique interactions with biomolecules and can be used in various coupling reactions that are not possible with other similar compounds .
Properties
IUPAC Name |
3-boronothiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BO4S/c7-5(8)4-3(6(9)10)1-2-11-4/h1-2,9-10H,(H,7,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNCKPIBBSWSBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(SC=C1)C(=O)O)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00662925 |
Source
|
Record name | 3-Boronothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5503-74-2 |
Source
|
Record name | 3-Borono-2-thiophenecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5503-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Boronothiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00662925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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